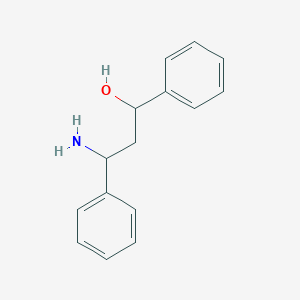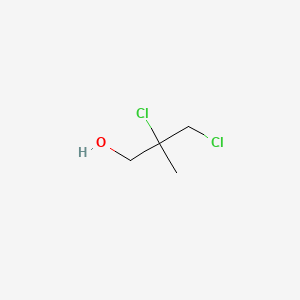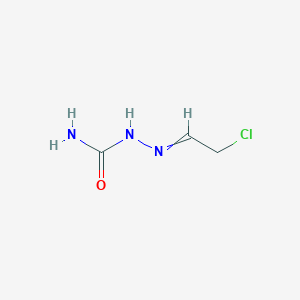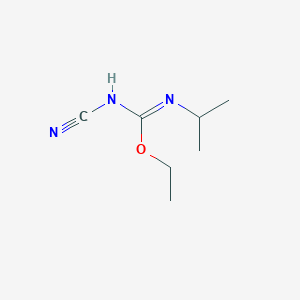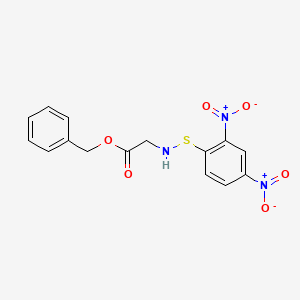
DNPS-Gly-o-Bzl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNPS-Gly-o-Bzl, also known as dinitrophenylsulfenyl-glycine-o-benzyl ester, is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dinitrophenylsulfenyl group attached to a glycine residue, which is further esterified with a benzyl group. The unique structure of this compound makes it a valuable tool in biochemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DNPS-Gly-o-Bzl typically involves the following steps:
Formation of the Dinitrophenylsulfenyl Group: This is achieved by reacting dinitrophenyl chloride with a suitable thiol compound under basic conditions.
Attachment to Glycine: The dinitrophenylsulfenyl group is then attached to glycine through a nucleophilic substitution reaction.
Esterification with Benzyl Alcohol: The final step involves esterifying the glycine residue with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of dinitrophenyl chloride and thiol compounds are synthesized and stored.
Automated Reaction Systems: Automated systems are used to control the reaction conditions, ensuring consistent product quality.
Purification and Quality Control: The final product is purified using techniques such as recrystallization or chromatography, followed by rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
DNPS-Gly-o-Bzl undergoes several types of chemical reactions, including:
Oxidation: The dinitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the benzyl ester group.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amino Derivatives: Resulting from the reduction of nitro groups.
Substituted Esters: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
DNPS-Gly-o-Bzl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of DNPS-Gly-o-Bzl involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity or stability.
Pathways Involved: It can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dinitrophenylsulfenyl-alanine-o-benzyl ester: Similar structure but with alanine instead of glycine.
Dinitrophenylsulfenyl-serine-o-benzyl ester: Contains serine in place of glycine.
Dinitrophenylsulfenyl-threonine-o-benzyl ester: Threonine replaces glycine in this compound.
Uniqueness
DNPS-Gly-o-Bzl is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its glycine residue provides a simple and versatile backbone, while the dinitrophenylsulfenyl and benzyl ester groups offer unique chemical properties that are not found in similar compounds.
Propriétés
Numéro CAS |
32943-09-2 |
|---|---|
Formule moléculaire |
C15H13N3O6S |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
benzyl 2-[(2,4-dinitrophenyl)sulfanylamino]acetate |
InChI |
InChI=1S/C15H13N3O6S/c19-15(24-10-11-4-2-1-3-5-11)9-16-25-14-7-6-12(17(20)21)8-13(14)18(22)23/h1-8,16H,9-10H2 |
Clé InChI |
FECWQAFGNJYDER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CNSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


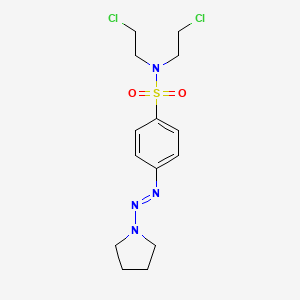
![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
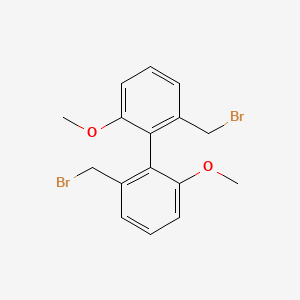
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
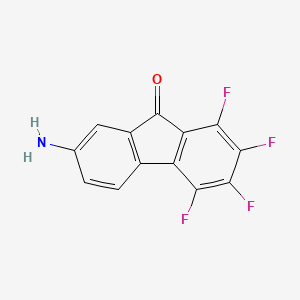
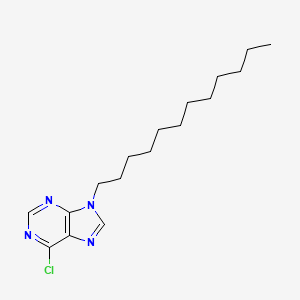
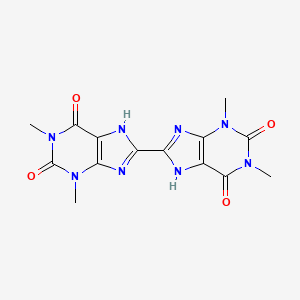


![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
